
2-(4-Fluorophenoxy)-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-(4-Fluorophenoxy)-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone" is a structurally complex molecule that may be related to various pharmacologically active compounds. While the exact compound is not described in the provided papers, similar compounds with halogenated phenoxymethyl piperidine structures have been synthesized and studied for their potential as ligands for σ receptors, which are implicated in several biological processes and diseases . Additionally, derivatives of phenoxymethyl piperidine have been evaluated for their antileukemic activity, showing promising results against human leukemic cell lines . These studies highlight the significance of such compounds in medicinal chemistry and their potential therapeutic applications.
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions, including the use of palladium catalysis and halogenation techniques. For instance, a fluorophenyl piperazine derivative was synthesized using electrophilic fluorination of a trimethylstannyl precursor, indicating the complexity and precision required in the synthesis of such compounds . Similarly, the synthesis of novel 2-(4-(2,4-dimethoxybenzoyl)phenoxy)-1-(4-(3-(piperidin-4-yl)propyl)piperidin-1-yl)ethanone derivatives involved characterization by 1H NMR, IR, mass spectral, and elemental analysis, which are crucial for confirming the structure and purity of the synthesized compounds .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various analytical techniques. For example, a novel bioactive heterocycle with a fluorobenzoisoxazole moiety was characterized using IR, 1H NMR, LC-MS spectra, and X-ray diffraction studies, which confirmed its monoclinic crystal system and space group . These techniques are essential for understanding the conformation and stability of the molecule, as well as the intermolecular interactions present in the solid state.
Chemical Reactions Analysis
The chemical reactivity of such compounds is influenced by the presence of various functional groups and substituents. The halogenated phenoxymethyl piperidines, for instance, have been evaluated for their affinity and selectivity towards σ receptors, and the effects of different substituents on the phenoxy ring and N-substituents on the dissociation constants were examined . These studies provide insights into the chemical behavior of the compounds in biological systems and their potential interactions with biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as log P values, are estimated using techniques like HPLC analysis. These properties are crucial for understanding the pharmacokinetics and biodistribution of the compounds. For example, the log P values of halogenated 4-(phenoxymethyl)piperidines were estimated to understand their lipophilicity, which is an important factor in their ability to cross biological membranes and reach their target sites . The physical properties, such as solubility and stability, also play a significant role in the compound's suitability as a drug candidate.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Synthesis Techniques: The compound was synthesized using click chemistry approaches with good yield, demonstrating its feasibility for laboratory production (Govindhan et al., 2017).
Biological and Pharmacological Studies
- Cytotoxic Studies: The compound's cytotoxicity was evaluated, which is essential for understanding its potential therapeutic applications or toxicity profiles (Govindhan et al., 2017).
- Pharmacokinetic Analysis: Binding analysis with human serum albumin was performed using fluorescence spectroscopy, which helps in understanding the pharmacokinetics and potential biological applications of the compound (Govindhan et al., 2017).
Structural Analysis
- Crystal Structure Analysis: Single crystal XRD analysis and Hirshfeld surface analysis were conducted to confirm the compound's structure and understand its intermolecular interactions in the solid state, which is crucial for its potential applications in material science or drug design (Govindhan et al., 2017).
Therapeutic Potential Exploration
- Neuroprotective Activities: Some derivatives of this compound, containing a benzylpiperazine moiety, showed significant neuroprotective activities in both in vivo and in vitro models, suggesting potential therapeutic applications for treating cerebral ischemic stroke (Gao et al., 2022).
- Antibacterial Activities: Derivatives of the compound demonstrated potent antibacterial activities against various bacterial strains, indicating its potential use as an antibacterial agent (Vinaya et al., 2008).
Eigenschaften
IUPAC Name |
2-(4-fluorophenoxy)-1-[4-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O3/c1-13-2-7-17(21-20-13)25-16-8-10-22(11-9-16)18(23)12-24-15-5-3-14(19)4-6-15/h2-7,16H,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOIITGAVGCBLMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)COC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1,1,1,3,3,3-hexafluoro-2-(pyrimidin-2-ylamino)propan-2-yl]-4-methylbenzamide](/img/structure/B3004718.png)
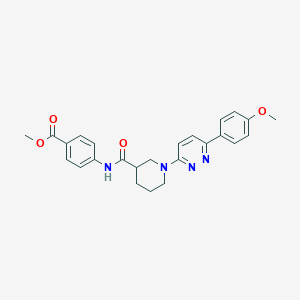
![2-[[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B3004723.png)
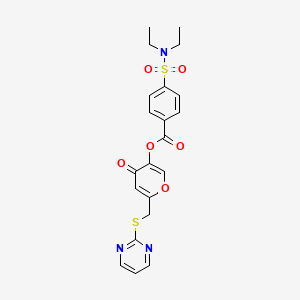
![(5-Methylfuro[3,2-b]pyridin-2-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone](/img/structure/B3004727.png)
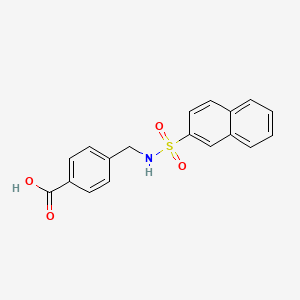
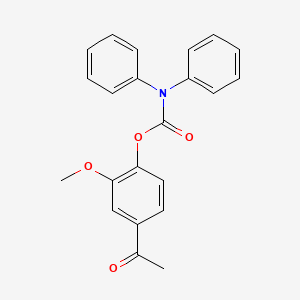
![2-(1-(4-fluorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B3004730.png)
![N-{3-[1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide](/img/structure/B3004731.png)
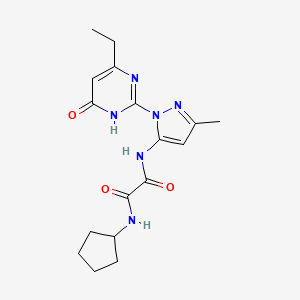

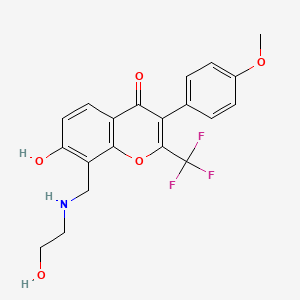
![5-(2-methoxyethyl)-7-(4-methylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B3004739.png)
